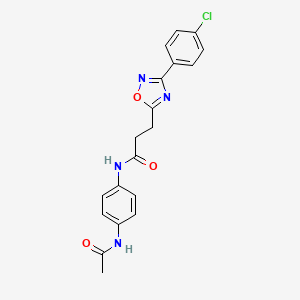
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide, also known as POT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research. POT is a synthetic compound that is structurally similar to other thiophene-based compounds, which have been shown to possess various biological activities. In
Aplicaciones Científicas De Investigación
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to possess various biological activities that make it a promising compound for biomedical research. One of the most significant applications of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its potential use as a fluorescent probe for detecting amyloid fibrils, which are associated with various neurodegenerative diseases, such as Alzheimer's disease. Additionally, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to possess anticancer activity, making it a potential candidate for the development of new cancer therapies. Other potential applications of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide include its use as a photosensitizer for photodynamic therapy and as a tool for studying protein-protein interactions.
Mecanismo De Acción
The mechanism of action of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve its ability to bind to specific targets, such as amyloid fibrils or cancer cells. Once bound, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide may induce structural changes in these targets, leading to their destruction or inhibition. Additionally, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide may interfere with various cellular processes, such as protein synthesis or DNA replication, leading to its biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide vary depending on the specific application and target. For example, in studies of its use as a fluorescent probe for detecting amyloid fibrils, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to bind specifically to these fibrils and emit fluorescence upon binding, allowing for their detection. In studies of its use as an anticancer agent, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to possess anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide in lab experiments is its specificity for certain targets, such as amyloid fibrils or cancer cells. This specificity allows for precise detection or targeting of these targets, which can be useful in various research applications. Additionally, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is a synthetic compound, which means that its production can be easily scaled up for large-scale experiments. However, one of the limitations of using N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some applications.
Direcciones Futuras
There are several future directions for research on N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide. One potential direction is the development of new fluorescent probes based on the structure of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide for the detection of other targets, such as proteins or nucleic acids. Additionally, further research is needed to fully understand the mechanism of action of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide, which could lead to the development of new drugs or therapies based on its biological effects. Finally, the synthesis and modification of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide and related compounds could lead to the development of new compounds with improved properties for various applications.
Métodos De Síntesis
The synthesis of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide involves a multistep process that includes the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with 3-aminophenylthiophene-2-carboxamide to form N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide. The purity and yield of the final product can be improved by using various purification techniques, such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18(16-10-5-11-25-16)20-15-9-4-8-14(12-15)19-21-17(22-24-19)13-6-2-1-3-7-13/h1-12H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBMWVVUGCVRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)










